

physicochemical properties of 2-Iodo-5-methylbenzoic acid

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Compound of Interest

Compound Name: 2-Iodo-5-methylbenzoic acid

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An In-depth Technical Guide to the Physicochemical Properties of 2-Iodo-5-methylbenzoic Acid

This technical guide provides a comprehensive overview of the core physicochemical properties of **2-Iodo-5-methylbenzoic acid** (CAS No: 52548-14-8).^{[1][2]} Intended for researchers, scientists, and professionals in drug development, this document details key physical and chemical data, outlines experimental protocols for their determination, and presents a logical workflow for the characterization of this compound.

Core Physicochemical Data

2-Iodo-5-methylbenzoic acid is a substituted aromatic carboxylic acid.^[3] Its structure, featuring an iodine atom and a methyl group on the benzoic acid core, influences its physical properties and reactivity. The compound typically appears as an off-white to yellow or pink powder.^[1]

Quantitative Physicochemical Properties

A summary of the key quantitative data for **2-Iodo-5-methylbenzoic acid** is presented below. These values are critical for predicting its behavior in various experimental and physiological conditions.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₇ IO ₂	[2][4][5][6]
Molecular Weight	262.04 g/mol	[2][4][6]
Melting Point	121-124°C	[2][7]
Boiling Point	321.4 ± 30.0 °C at 760 mmHg	[2][4][7]
Density	1.9 ± 0.1 g/cm ³	[2]
Flash Point	148.2 ± 24.6 °C	[2][4][7]
LogP (Octanol-Water Partition Coefficient)	2.62	[2]
Vapor Pressure	0.0 ± 0.7 mmHg at 25°C	[2]
Polar Surface Area (PSA)	37.30 Å ²	[2]

Spectroscopic Data

Spectroscopic analysis is fundamental to confirming the structure and purity of **2-Iodo-5-methylbenzoic acid**.

- **Mass Spectrometry (MS):** In mass spectra obtained through electron ionization, the top peak is observed at an m/z of 262, corresponding to the molecular ion.[6][8] The second and third highest peaks appear at m/z 245 and 77, respectively.[8]
- **Infrared (IR) Spectroscopy:** The IR spectrum, available from the NIST/EPA Gas-Phase Infrared Database, provides information on the functional groups present in the molecule.[5]
- **¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:** The ¹³C NMR spectrum is available in the Wiley-VCH GmbH database.[8]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are outlined below. These protocols are standard procedures applicable to solid organic compounds like **2-Iodo-5-methylbenzoic acid**.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity.^[9] Pure crystalline organic compounds typically exhibit a sharp melting point range of 0.5-1.0°C.^[9]

Methodology (Capillary Method):

- **Sample Preparation:** A small amount of the dry, finely powdered **2-Iodo-5-methylbenzoic acid** is packed into a capillary tube to a height of 1-2 cm.^{[10][11]} The packing should be tight to avoid air gaps.^[10]
- **Apparatus Setup:** The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.^[10] This assembly is placed in a heating apparatus, such as a Thiele tube containing liquid paraffin or a modern digital melting point apparatus (e.g., Mel-Temp).^{[9][10]}
- **Heating:** The apparatus is heated slowly, at a rate of approximately 2°C per minute, especially when approaching the expected melting point.^[9]
- **Observation:** The temperature at which the substance first begins to melt (t₁) and the temperature at which it has completely melted (t₂) are recorded.^{[9][10]} This range (t₁-t₂) represents the melting point range. For a pure compound, this range is narrow.^[12]

pKa Determination

The acid dissociation constant (pK_a) is a measure of the strength of an acid in solution. For **2-Iodo-5-methylbenzoic acid**, the carboxylic acid group is the primary acidic proton.

Methodology (Potentiometric Titration): Potentiometric titration is a highly precise technique for determining pK_a values.^[13]

- **Solution Preparation:** A solution of the compound is prepared at a known concentration (e.g., 1 mM) in a suitable solvent, often a mixture of water and a co-solvent like methanol for sparingly soluble compounds.^{[13][14]} The ionic strength of the solution is kept constant using an electrolyte like 0.15 M KCl.^[14] Dissolved gases are removed by purging with nitrogen.^[14]

- Titration: The solution is placed in a reaction vessel with a calibrated pH electrode and a magnetic stirrer.[14] The solution is made acidic (e.g., pH 1.8-2.0) with a standard acid (e.g., 0.1 M HCl).[14]
- Data Collection: A standard base (e.g., 0.1 M NaOH) is added in small, precise increments. [14] The pH of the solution is recorded after each addition, allowing the system to equilibrate. [14] The titration continues until the pH reaches a basic value (e.g., 12-12.5).[14]
- Analysis: The resulting titration curve (pH vs. volume of titrant) is plotted. The inflection point of the curve corresponds to the equivalence point. The pKa is the pH at which half of the acid has been neutralized.[13] The experiment should be repeated multiple times to ensure reliability.[14]

Solubility Determination

Solubility is a critical parameter, especially in drug development, as it affects absorption and bioavailability.[15]

Methodology (Shake-Flask Method): The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[16][17]

- Preparation: An excess amount of solid **2-Iodo-5-methylbenzoic acid** is added to a known volume of the solvent (e.g., phosphate-buffered saline, PBS) in a vial.[16][18] This ensures that a saturated solution is formed.
- Equilibration: The vials are sealed and agitated in a temperature-controlled environment (e.g., an incubator or shaker bath) for an extended period (e.g., 24-72 hours) to allow the system to reach equilibrium.[16][18]
- Separation: After incubation, the suspension is filtered to remove the undissolved solid.[18] Centrifugation followed by filtration of the supernatant through a non-binding filter (e.g., 0.22 μm PVDF) is a common practice.[16]
- Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[15][18] This concentration represents the equilibrium solubility of the compound in that specific solvent at that temperature.

Spectroscopic Analysis Protocols

3.4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** For ^1H NMR, 5-25 mg of the compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6).^{[19][20]} For ^{13}C NMR, a higher concentration of 50-100 mg is typically required.^{[21][22]}
- **Filtration:** The solution should be filtered through a small plug of glass wool in a Pasteur pipette to remove any particulate matter, which can degrade the quality of the spectrum.^[23]
- **Analysis:** The prepared solution is transferred to a clean, unscratched 5 mm NMR tube.^[19]^[23] The spectrum is then acquired on an NMR spectrometer.

3.4.2. Fourier-Transform Infrared (FTIR) Spectroscopy

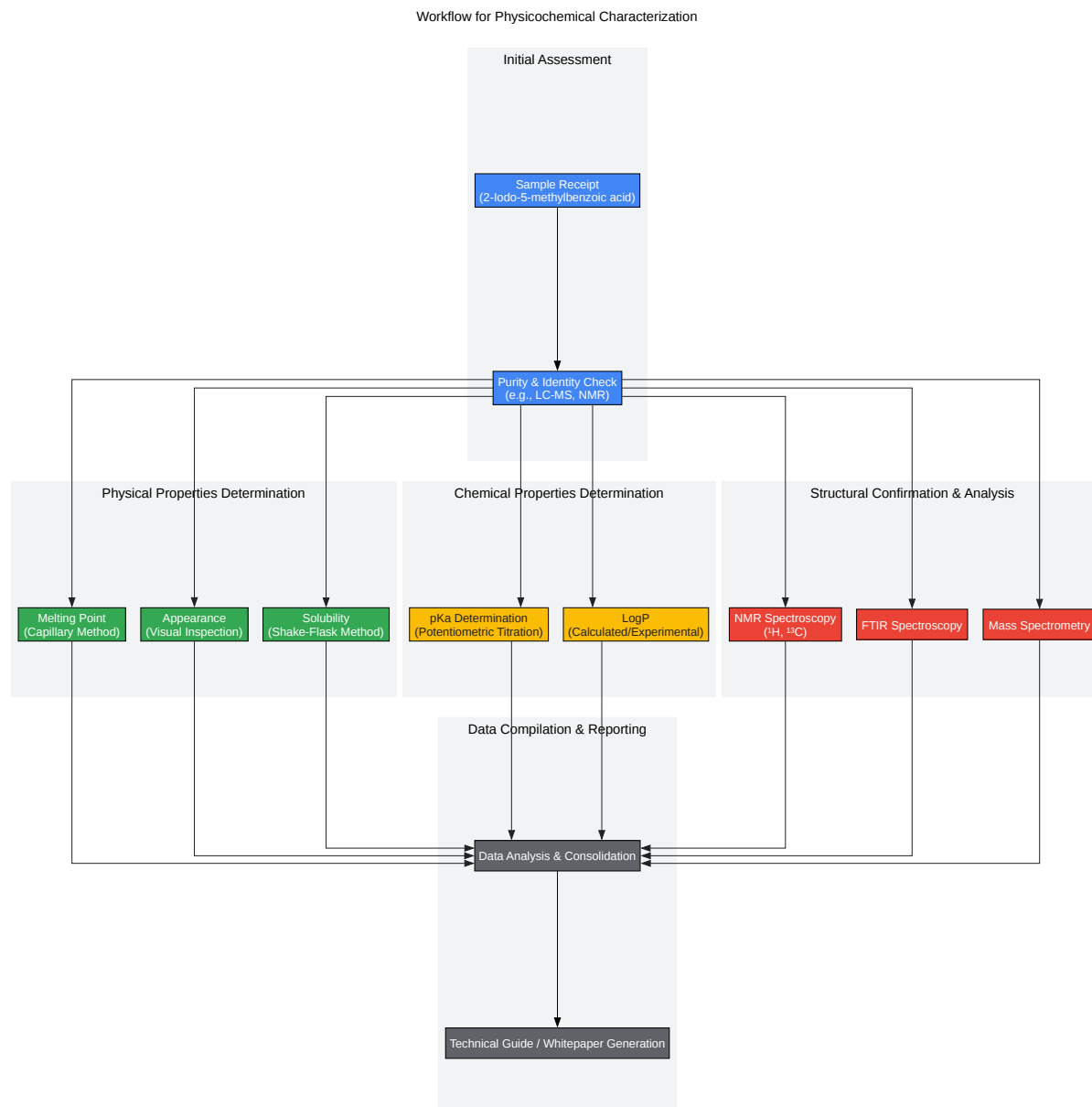
- **Sample Preparation (Thin Solid Film):** A small amount of the solid (approx. 50 mg) is dissolved in a few drops of a volatile solvent like methylene chloride or acetone.^[24] A drop of this solution is placed on a salt plate (e.g., NaCl or KBr).^[24]
- **Film Formation:** The solvent is allowed to evaporate, leaving a thin, solid film of the compound on the plate.^[24]
- **Analysis:** A background spectrum is run first.^[25] Then, the salt plate with the sample film is placed in the spectrometer's sample holder, and the IR spectrum is recorded.^[24]

3.4.3. Mass Spectrometry (MS)

- **Sample Preparation (for ESI-MS):** A dilute solution of the sample is prepared (e.g., 1-10 $\mu\text{g/mL}$) in a high-purity, volatile solvent such as methanol or acetonitrile.^[20] The sample should be filtered through a 0.2 μm syringe filter to remove particulates.^[20]
- **Analysis:** The solution is introduced into the mass spectrometer. For a carboxylic acid, analysis in negative ion mode ($[\text{M-H}]^-$) is often preferred to detect the deprotonated molecule.^[20] The instrument parameters (e.g., ionization mode, scan range) are set to detect the molecular ion and characteristic fragments.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a compound like **2-Iodo-5-methylbenzoic acid**.



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Workflow for Physicochemical Characterization.

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